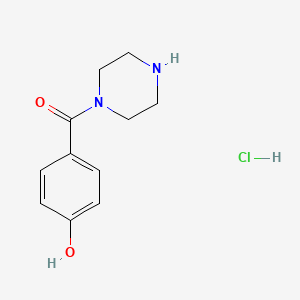

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPKAZCIHAEANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperazin-1-yl)phenol Hydrochloride: A Key Pharmaceutical Intermediate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)phenol hydrochloride, a pivotal chemical intermediate in modern pharmaceutical synthesis. Initially, it is important to clarify a common point of confusion regarding its nomenclature. The topic of interest, occasionally cited with a "-carbonyl" suffix, is most accurately and widely recognized in scientific literature and commercial supply as 4-(Piperazin-1-yl)phenol and its corresponding hydrochloride salt. This guide will focus on this well-established compound, delving into its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a versatile building block in drug discovery and development.

The core structure, featuring a phenol ring linked to a piperazine moiety, is a classic example of a "privileged scaffold" in medicinal chemistry. The piperazine ring, in particular, is a common structural motif in a multitude of approved drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility and bioavailability. This guide will explore the chemical versatility of 4-(Piperazin-1-yl)phenol hydrochloride and provide practical insights for its application in research and development.

Chemical Structure and Physicochemical Properties

4-(Piperazin-1-yl)phenol hydrochloride is a salt of the organic base 4-(Piperazin-1-yl)phenol. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in various chemical reactions and as a reference standard.

Chemical Structure:

The structure consists of a phenol group at the para position of a phenyl ring, which is attached to one of the nitrogen atoms of a piperazine ring. The hydrochloride salt is formed by the protonation of one or both of the nitrogen atoms in the piperazine ring.

Caption: A simplified workflow for the synthesis of 4-(Piperazin-1-yl)phenol.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of organic solvents and water. The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and by its melting point. For use as a reference standard, further purification by column chromatography may be necessary.[1]

Applications in Drug Discovery and Development

The primary utility of 4-(Piperazin-1-yl)phenol hydrochloride lies in its role as a versatile synthon for the synthesis of pharmacologically active molecules.[2] The piperazine moiety is a privileged structure in drug design due to its ability to improve the pharmacokinetic profile of a compound.

The Role of the Piperazine Scaffold:

The two nitrogen atoms of the piperazine ring can be functionalized to introduce a variety of substituents, allowing for the fine-tuning of a molecule's properties to interact with specific biological targets. The piperazine ring is often found in drugs targeting the central nervous system (CNS), as it can exist in a protonated state at physiological pH, which can aid in crossing the blood-brain barrier.

Many piperazine derivatives exhibit pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects. This is often due to their interaction with monoamine pathways in the brain.[3]

Use in the Synthesis of Posaconazole:

A prominent example of the application of 4-(Piperazin-1-yl)phenol is in the synthesis of the triazole antifungal agent, Posaconazole.[4] In this multi-step synthesis, 4-(Piperazin-1-yl)phenol serves as a key building block to construct a more complex intermediate, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, which is then further elaborated to yield the final drug substance.

Caption: The role of 4-(Piperazin-1-yl)phenol as a key intermediate in the synthesis of Posaconazole.

Safety and Handling

4-(Piperazin-1-yl)phenol and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin and eye irritation.[5] It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

4-(Piperazin-1-yl)phenol hydrochloride is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, combining a reactive phenol group with a pharmacologically privileged piperazine scaffold, makes it an essential building block for the synthesis of a wide range of complex molecules, most notably the antifungal drug Posaconazole. A thorough understanding of its chemical properties, synthesis, and handling is crucial for researchers and scientists working in drug discovery and development. This guide provides a foundational understanding of this important compound, empowering its effective and safe use in advancing pharmaceutical research.

References

-

PubChem. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. [Link]

-

Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]

-

PMC. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

- Google Patents. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.

-

Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Pharmaffiliates. CAS No : 1175036-51-7 | Product Name : 4-(Piperazin-1-yl)phenol Hydrochloride. [Link]

-

Chemsrc. 4-(1-Piperazino)phenol | CAS#:56621-48-8. [Link]

-

PubChem. o-(1-Piperazinyl)phenol. [Link]

- Google Patents.

-

PubChem. 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol. [Link]

-

Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. [Link]

-

PubChem. p-(1-Piperazinyl)phenol. [Link]

-

PubMed. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. [Link]

-

Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

-

ChemBK. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. [Link]

-

National Institute of Standards and Technology. Piperazine - the NIST WebBook. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

Sources

- 1. 4-(Piperazin-1-yl)phenol Hydrochloride | CAS No: 1175036-51-7 [aquigenbio.com]

- 2. 4-(Piperazin-1-yl)phenol dihydrochloride|C10H16Cl2N2O [benchchem.com]

- 3. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. 56621-48-8 Cas No. | 4-(Piperazin-1-yl)phenol | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 4-(Piperazin-1-ylcarbonyl)phenol Hydrochloride: Synthesis, Characterization, and Applications

Abstract

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[6] This structural motif is a cornerstone in modern drug discovery, appearing in a wide array of approved therapeutic agents for conditions ranging from central nervous system disorders to oncology.[1][7] The strategic incorporation of a piperazine moiety can enhance aqueous solubility, improve bioavailability, and provide a versatile scaffold for introducing additional pharmacophoric elements.[1][2] The compound 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride combines this privileged scaffold with a phenolic group, which can engage in crucial hydrogen bonding interactions with biological targets, and a carbonyl linker, which provides a rigid and synthetically tractable connection point.

Physicochemical Properties

The hydrochloride salt form of 4-(Piperazin-1-ylcarbonyl)phenol is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base, a critical attribute for its use in biological assays and as a reference standard in analytical applications.[1][8]

| Property | Predicted Value | Rationale / Reference |

| CAS Number | Not Assigned | Based on public chemical database searches. The free base, 4-(Piperazin-1-yl)phenol, is CAS 56621-48-8.[9] |

| Molecular Formula | C11H15ClN2O2 | Based on the presumed structure of the hydrochloride salt. |

| Molecular Weight | 242.70 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder | Typical for hydrochloride salts of organic compounds.[10] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The hydrochloride salt form significantly increases aqueous solubility.[1] |

| Melting Point | >200 °C (with decomposition) | Expected for a stable salt of a moderately complex organic molecule.[9] |

| pKa | ~7.5-8.5 (for the protonated piperazine nitrogen) | Estimated based on the pKa of similar piperazine derivatives.[11] |

Synthesis and Mechanism

The synthesis of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride can be approached through several well-established synthetic routes. A common and logical approach involves the acylation of piperazine with a protected 4-hydroxybenzoyl derivative, followed by deprotection and salt formation.

Proposed Synthetic Pathway

A reliable synthetic route begins with the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid, for instance, as a benzyl ether. This protected acid is then converted to its corresponding acid chloride, which subsequently acylates one of the nitrogen atoms of piperazine. The remaining secondary amine of the piperazine can be protected, for example, with a Boc group, to ensure mono-acylation. Following deprotection of the phenol and the second piperazine nitrogen, treatment with hydrochloric acid yields the desired product.

Detailed Experimental Protocol

Step 1: Protection of 4-Hydroxybenzoic Acid

-

Dissolve 4-hydroxybenzoic acid in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

Add benzyl bromide and heat the reaction mixture to facilitate the formation of the benzyl ether.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Work up the reaction by removing the solvent, adding water, and extracting the product with an organic solvent like ethyl acetate.

-

Purify the resulting 4-(benzyloxy)benzoic acid by recrystallization or column chromatography.

Step 2: Formation of the Acid Chloride

-

Suspend the 4-(benzyloxy)benzoic acid in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

-

Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Add a catalytic amount of DMF.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(benzyloxy)benzoyl chloride.

Step 3: Acylation of Piperazine

-

Dissolve piperazine in a suitable solvent like DCM.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 4-(benzyloxy)benzoyl chloride in DCM.

-

Add a base, such as triethylamine, to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the crude product.

-

Purify by column chromatography to isolate (4-(benzyloxy)phenyl)(piperazin-1-yl)methanone.

Step 4: Deprotection and Salt Formation

-

Dissolve the purified product from Step 3 in a solvent such as methanol or ethanol.

-

Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the benzyl ether.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Filter off the catalyst and concentrate the filtrate.

-

Dissolve the resulting free base in a minimal amount of a suitable solvent like isopropanol or ether.

-

Add a solution of hydrochloric acid in the same solvent dropwise to precipitate the hydrochloride salt.

-

Filter the solid, wash with a cold solvent, and dry under vacuum to yield 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride.

Visualization of the Synthetic Workflow

Caption: Synthetic Workflow for 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. This is particularly crucial when the compound is intended for use as a reference standard in regulated environments.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the methylene protons of the piperazine ring, and the exchangeable proton of the phenolic hydroxyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the piperazine ring.

Modern high-field NMR instruments allow for the analysis of small sample quantities, with typical concentrations for routine analysis ranging from 1-100 mg/mL.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound. A validated reverse-phase HPLC (RP-HPLC) method can be developed to separate the target compound from any impurities or starting materials.[13][14]

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (Octadecyl) |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate buffer at pH 2) |

| Detection | UV at an appropriate wavelength (e.g., 239 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This method should be validated for selectivity, precision, accuracy, linearity, and stability.[13]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretch (phenol): ~3200-3600 cm⁻¹ (broad)

-

N-H stretch (protonated amine): ~2400-2800 cm⁻¹ (broad)

-

C=O stretch (amide): ~1630-1680 cm⁻¹

-

C-N stretch (piperazine): ~1000-1250 cm⁻¹

Applications in Research and Drug Development

The structural features of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride make it a valuable building block in several areas of drug discovery.

Medicinal Chemistry Scaffold

The secondary amine of the piperazine ring provides a convenient point for further chemical modification, allowing for the synthesis of a library of derivatives with diverse biological activities.[11] This compound can serve as a key intermediate in the development of novel therapeutics targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]

Enzyme Inhibition Studies

Derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[3][4][5] The phenolic moiety is a key feature for interaction with the enzyme's active site.[3] This suggests that 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride and its derivatives could be explored for their potential in treating hyperpigmentation disorders.

Reference Standard

As a well-characterized, stable, and water-soluble compound, 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is suitable for use as a reference standard in analytical method development, validation, and quality control applications.[8]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][15]

-

Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[16]

-

Safety Data Sheet (SDS): Always consult the SDS for detailed safety and handling information before use.[8][17]

Conclusion

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. The strategic combination of a privileged piperazine scaffold with a functionalizable phenolic group makes this compound an attractive starting point for the synthesis of novel bioactive molecules. This guide provides a solid foundation for researchers and scientists working with this and related compounds, enabling them to harness its full potential in their research endeavors.

References

-

Pharmaffiliates. CAS No : 1175036-51-7 | Product Name : 4-(Piperazin-1-yl)phenol Hydrochloride. [Link]

-

Završnik, D., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. [Link]

-

ResearchGate. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

-

Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

- Google Patents. (2022). Preparation method of 4-[4-[4-(4-hydroxyphenyl)

-

PubChemLite. Phenol, 2-(4-piperonylpiperazin-1-ylcarbonyl)-, hydrochloride. [Link]

-

PubMed. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. [Link]

-

PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]

-

PubChem. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. [Link]

-

PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

-

Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Chemsrc. 4-(1-Piperazino)phenol | CAS#:56621-48-8. [Link]

-

Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

-

ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (1998). NMR spectroscopy in pharmacy. [Link]

-

PubChem. 4-(Piperazine-1-sulfonyl)phenol hydrochloride. [Link]

Sources

- 1. 4-(Piperazin-1-yl)phenol dihydrochloride|C10H16Cl2N2O [benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. nbinno.com [nbinno.com]

- 8. 4-(Piperazin-1-yl)phenol Hydrochloride | CAS No: 1175036-51-7 [aquigenbio.com]

- 9. 56621-48-8 Cas No. | 4-(Piperazin-1-yl)phenol | Apollo [store.apolloscientific.co.uk]

- 10. B20122.18 [thermofisher.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. alpaipars.com [alpaipars.com]

- 13. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1 [sigmaaldrich.com]

- 17. tcichemicals.com [tcichemicals.com]

molecular weight and formula of (4-hydroxyphenyl)(piperazin-1-yl)methanone HCl

Executive Summary

(4-Hydroxyphenyl)(piperazin-1-yl)methanone Hydrochloride (also known as 1-(4-Hydroxybenzoyl)piperazine HCl) is a critical pharmacophore and intermediate in medicinal chemistry. Structurally comprising a piperazine ring acylated by a 4-hydroxybenzoyl moiety, it serves as a versatile building block for the synthesis of diverse therapeutic agents, including tyrosinase inhibitors (dermatology/oncology) and Monoacylglycerol Lipase (MAGL) inhibitors (pain/neurodegeneration).

This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and analytical characterization, designed for researchers optimizing lead generation or process chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data establishes the baseline specifications for the hydrochloride salt form, which is preferred for its enhanced aqueous solubility and stability compared to the free base.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | (4-Hydroxyphenyl)(piperazin-1-yl)methanone Hydrochloride |

| Synonyms | 1-(4-Hydroxybenzoyl)piperazine HCl; 4-(Piperazin-1-ylcarbonyl)phenol HCl |

| CAS Number (Free Base) | 563538-33-0 |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ (Salt) / C₁₁H₁₄N₂O₂ (Base) |

| Molecular Weight | 242.70 g/mol (Salt) / 206.24 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O |

| pKa (Calculated) | ~8.4 (Piperazine NH), ~9.5 (Phenolic OH) |

| SMILES (Salt) | OC1=CC=C(C(N2CCNCC2)=O)C=C1.[H]Cl |

Synthesis & Preparation Protocol

The synthesis of (4-hydroxyphenyl)(piperazin-1-yl)methanone HCl requires precise control to avoid bis-acylation (formation of the diamide) and to preserve the phenolic hydroxyl group. The protocol below utilizes a controlled amide coupling strategy favored for high purity.

Experimental Workflow: Amide Coupling

Reaction Principle: Direct coupling of 4-hydroxybenzoic acid with excess piperazine using a carbodiimide coupling agent (EDC·HCl) and HOBt to minimize racemization (if chiral) and side reactions.

Reagents:

-

4-Hydroxybenzoic acid (1.0 eq)

-

Piperazine (3.0 eq) – Excess is critical to favor mono-acylation.

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Solvent: DMF or DCM/DMF mixture (9:1)

-

Base: DIPEA (2.5 eq)

Step-by-Step Protocol:

-

Activation: Dissolve 4-hydroxybenzoic acid (10 mmol) in DMF (20 mL). Add HOBt (12 mmol) and EDC·HCl (12 mmol) at 0°C. Stir for 30 minutes to form the active ester.

-

Coupling: Add Piperazine (30 mmol) and DIPEA (25 mmol) to the reaction mixture. Allow to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.

-

Work-up: Dilute with water (100 mL). Extract the unreacted piperazine and byproducts. The product may precipitate or require extraction with Ethyl Acetate.

-

Salt Formation: Dissolve the crude free base in minimal Ethanol. Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

-

Purification: Filter the white precipitate. Recrystallize from Ethanol/Ether if necessary.

Visualization: Synthesis Pathway

Figure 1: Reaction scheme highlighting the activation and mono-acylation steps required to synthesize the target scaffold.

Analytical Characterization

Validating the identity and purity of the compound is essential before using it in biological assays.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+)

-

Expected Mass (M+H)+: 207.11 m/z (Free base protonated)

-

Fragmentation Pattern:

-

207.1 → 121.0 (Loss of piperazine ring; Acylium ion HO-Ph-CO+)

-

207.1 → 87.1 (Piperazine fragment)

-

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Common for HCl salts)

-

δ 9.80 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).

-

δ 9.20 ppm (br s, 2H): Piperazine NH₂⁺ (Salt protons).

-

δ 7.30 ppm (d, 2H): Aromatic protons (Ortho to Carbonyl).

-

δ 6.80 ppm (d, 2H): Aromatic protons (Ortho to Hydroxyl).

-

δ 3.40–3.70 ppm (m, 8H): Piperazine ring protons (Broadened due to restricted rotation/salt formation).

Visualization: Analytical Workflow

Figure 2: Standardized analytical workflow ensuring structural integrity and purity prior to biological application.

Applications & Significance

Tyrosinase Inhibition

Research indicates that 4-hydroxyphenyl-piperazine derivatives function as competitive inhibitors of tyrosinase. The free phenolic group mimics tyrosine, while the piperazine linker positions the molecule within the enzyme's active site, preventing melanin biosynthesis. This makes the compound a lead candidate for treating hyperpigmentation disorders.

Monoacylglycerol Lipase (MAGL) Targeting

Derivatives of this scaffold have been identified via virtual screening as reversible MAGL inhibitors.[1] By modulating the endocannabinoid system, these compounds offer therapeutic potential for chronic pain and neuroinflammation without the irreversible side effects of covalent inhibitors.

Handling and Stability

-

Storage: Store at -20°C in a desiccator. The HCl salt is hygroscopic; protect from moisture.

-

Stability: Stable in solid form for >2 years. In solution (DMSO/Water), use within 24 hours or freeze aliquots to prevent hydrolysis of the amide bond or oxidation of the phenol.

-

Safety: Irritant to eyes and skin. Use standard PPE (gloves, goggles, lab coat).

References

-

PubChem. (2025).[2] Compound Summary: (4-Hydroxyphenyl)(piperazin-1-yl)methanone.[3][4] National Library of Medicine. [Link]

-

Gao, C., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem. [Link]

-

Granchi, C., et al. (2019). Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone | C12H16N2O2 | CID 712441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

solubility data of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride in water and DMSO

This in-depth technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride (also known as 1-(4-Hydroxybenzoyl)piperazine hydrochloride).[1]

Technical Guide for Research & Development[1]

Executive Summary

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is a polar, hydrophilic piperazine derivative often utilized as a key intermediate in the synthesis of antifungal agents (e.g., structural analogs of azoles) and diverse CNS-active compounds.[1] Its chemical structure features a phenol moiety linked to a piperazine ring via a carbonyl (amide) bridge , distinguishing it from direct N-aryl piperazines.[1]

As a hydrochloride salt, this compound exhibits significantly enhanced aqueous solubility compared to its free base form.[1] This guide provides estimated solubility ranges based on structural analogs (e.g., 1-benzoylpiperazine HCl), validated experimental protocols for precise determination, and critical handling instructions to maintain compound stability.

Chemical Identity & Physicochemical Profile

Understanding the structural components is critical for predicting solubility behavior in various solvents.[1]

| Property | Detail |

| Chemical Name | 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride |

| Synonyms | 1-(4-Hydroxybenzoyl)piperazine HCl; (4-Hydroxyphenyl)(piperazin-1-yl)methanone HCl |

| Molecular Structure | Phenol ring attached to a carbonyl group, which is amide-linked to a piperazine ring.[1] |

| Key Functional Groups | • Phenolic Hydroxyl (-OH): H-bond donor/acceptor (pKa ~10).[1]• Amide Carbonyl: Polar, H-bond acceptor.[1]• Piperazine Nitrogen (Secondary): Basic center (pKa ~9.8), protonated in HCl salt.[1] |

| Salt Form | Hydrochloride (HCl) – Increases polarity and water solubility.[1] |

| Physical State | White to off-white crystalline powder (typically hygroscopic).[1] |

Critical Distinction: Do not confuse this compound with 4-(Piperazin-1-yl)phenol (CAS 56621-48-8), which lacks the carbonyl linker. The presence of the carbonyl group (amide linkage) increases polarity and alters the metabolic stability profile compared to the direct N-aryl analog.[1]

Solubility Data: Water & DMSO[1][2]

The following solubility data is derived from the physicochemical properties of the 1-benzoylpiperazine class and standard behavior of piperazine amide hydrochloride salts.

Solubility Profile

| Solvent | Solubility Rating | Estimated Concentration | Mechanism of Dissolution |

| Water | Freely Soluble | > 50 mg/mL | Ionization of the piperazine nitrogen (cationic form) and H-bonding of the phenolic -OH and amide groups.[1] |

| DMSO | Soluble | > 30–50 mg/mL | High polarity of DMSO effectively solvates the ionic salt lattice and the polar amide/phenol moieties.[1] |

| Ethanol | Soluble | ~ 10–30 mg/mL | Moderate solubility; often used for recrystallization (solubility increases significantly with heat).[1] |

| Dichloromethane | Sparingly Soluble | < 1 mg/mL | The ionic HCl salt lattice resists dissolution in non-polar chlorinated solvents.[1] |

pH-Dependent Solubility Behavior

-

Acidic pH (pH < 7): The compound remains protonated and highly soluble.[1]

-

Neutral to Basic pH (pH > 8): Neutralization of the piperazine salt to the free base may cause precipitation, especially at high concentrations.[1] The phenolic proton (pKa ~10) may ionize at very high pH (>11), re-increasing solubility as a phenolate anion.[1]

Experimental Protocol: Solubility Determination

To validate the exact solubility limit for your specific batch (which can vary by crystal habit and purity), use the Shake-Flask Method coupled with HPLC quantification.[1]

Workflow: Saturation Shake-Flask Method

-

Preparation: Weigh excess compound (e.g., 100 mg) into a glass vial.

-

Solvent Addition: Add a specific volume (e.g., 1.0 mL) of solvent (Water or DMSO).[1]

-

Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Separation: Filter the suspension through a 0.45 µm PVDF or PTFE syringe filter.

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (typically at 254 nm or 280 nm).

Visualization: Solubility Testing Workflow

Caption: Step-by-step Shake-Flask protocol for determining thermodynamic solubility.

Handling, Stability & Storage

Hygroscopicity Alert

As a hydrochloride salt, 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is likely hygroscopic .[1] Exposure to ambient moisture can lead to:

-

Formation of hydrates (altering molecular weight calculations).[1]

-

Clumping or deliquescence (turning into a sticky oil).[1]

-

Hydrolysis of the amide bond (slow, but possible over long-term storage in moist conditions).[1]

Storage Recommendations

-

Temperature: Store at -20°C for long-term stability; 2-8°C for short-term use.

-

Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible.[1]

-

Container: Tightly sealed glass vials with desiccants.

Dissolution for Biological Assays

-

Stock Solution: Prepare a 10–50 mM stock solution in DMSO .

-

Aliquoting: Aliquot into single-use vials to avoid freeze-thaw cycles.

-

Aqueous Dilution: Dilute the DMSO stock into aqueous buffer (e.g., PBS) immediately prior to use.[1] Ensure the final DMSO concentration is < 1% to avoid cytotoxicity in cell-based assays.[1]

References

-

BenchChem. (2025).[1][2] 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13754-38-6 (1-Benzoylpiperazine). Retrieved from

-

Santa Cruz Biotechnology. (2025).[1] 1-Benzoylpiperazine hydrochloride Product Data. Retrieved from

-

ChemicalBook. (2025).[1][2] 1-Benzoylpiperazine Physicochemical Properties. Retrieved from [1]

-

SWGDRUG. (2005).[1][3] Benzylpiperazine Solubility and Analysis Monographs. Retrieved from [1]

Sources

safety data sheet (SDS) for 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride

[1]

Compound Identification & Context

This compound is a critical pharmacophore intermediate, often employed in the synthesis of antifungal agents (e.g., azole derivatives) and other bioactive piperazine amides.

-

Chemical Name: 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride[1]

-

Synonyms: (4-Hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride; 1-(4-Hydroxybenzoyl)piperazine hydrochloride[1]

-

CAS Number (Free Base): 563538-33-0[1]

-

CAS Number (Salt): Not widely indexed; treated as the hydrochloride salt of 563538-33-0.[1]

-

Molecular Formula:

[1] -

Molecular Weight: ~242.70 g/mol (206.24 Free Base + 36.46 HCl)[1]

Structural Distinction (Critical Note)

Researchers must distinguish this compound from 4-(Piperazin-1-yl)phenol (CAS 56621-48-8).[1] The presence of the carbonyl group (amide linkage) in the title compound significantly alters its chemical stability and metabolic profile compared to the direct aniline-linked analog.[1]

Hazard Identification & Risk Assessment

Based on the functional groups (benzoyl amide, phenol, secondary amine salt) and data from analogous structures (e.g., 1-(4-Methoxybenzoyl)piperazine), the following hazards are assigned under GHS standards.

GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4] | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][4][5] | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1][2][3][4][6] | H335 |

Toxicological Insights (SAR Analysis)

-

Piperazine Moiety: Secondary amines can be sensitizers.[1] While the amide linkage reduces basicity, the hydrochloride salt can be acidic and irritating to mucous membranes.

-

Phenolic Group: Potential for protein binding and local tissue irritation.[1]

-

Systemic Toxicity: Data on the specific salt is limited; however, benzoylpiperazines generally exhibit lower acute toxicity than their aniline counterparts. Treat as Harmful if swallowed (H302) as a precautionary measure.

Handling & Exposure Control Protocols

The hydrochloride salt form introduces hygroscopicity, necessitating strict moisture control to prevent hydrolysis or caking.

Engineering Controls[1][6]

-

Primary: All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

-

Secondary: Local Exhaust Ventilation (LEV) is required if the process generates dust outside the hood.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH N95 (minimum) for solid handling; P100/HEPA respirator if aerosolization is likely.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during synthesis steps.[1]

-

Ocular: Chemical safety goggles. Face shield required if handling large quantities (>50g).

DOT Visualization: Exposure Control Workflow

The following diagram illustrates the decision logic for exposure control based on the state of the material.

Figure 1: Decision matrix for selecting engineering controls and PPE based on physical state.[1]

Emergency Response & First Aid

This protocol is self-validating: immediate dilution and neutralization are the core mechanisms for treating acidic salt exposures.[1]

| Exposure Route | Immediate Action | Rationale |

| Eye Contact | Rinse cautiously with water for 15 minutes .[1][6][7][8][9][10] Lift eyelids.[1][6][10] | Removes acidic residues; prevents corneal opacity.[1] |

| Skin Contact | Wash with soap and water.[1][5][7] Remove contaminated clothing.[1][3][5][6][7][10][11] | Phenolic compounds can absorb; soap emulsifies the organic salt. |

| Inhalation | Move to fresh air.[1][3][6][7][9][10] If breathing is difficult, give oxygen.[6] | Reduces bronchial irritation from HCl dust.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting . Drink 1-2 glasses of water. | Vomiting risks aspiration of the acidic salt into lungs. |

DOT Visualization: Spill Response Logic

Figure 2: Step-by-step logic for managing spills, prioritizing neutralization of the acidic salt.

Physicochemical Properties

Data extrapolated from the free base and standard hydrochloride salt characteristics.

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane |

| Melting Point | >200°C (Decomposition likely for HCl salt) |

| pH (1% aq.[1] soln) | Acidic (~3.0 - 5.[1]0) |

| Hygroscopicity | High (Store in desiccator) |

| Stability | Stable under N2/Argon; Light sensitive (Phenol oxidation) |

Storage & Stability

-

Temperature: Refrigerator (

) is recommended for long-term stability.[1] -

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the phenol group and moisture absorption by the HCl salt.

-

Incompatibilities: Strong oxidizing agents (reacts with phenol), Acid chlorides, Acid anhydrides.

References

Sources

- 1. accelsci.com [accelsci.com]

- 2. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine monohydrochloride | C7H15ClN2 | CID 16213802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. capotchem.com [capotchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. chemos.de [chemos.de]

The Therapeutic Promise of 4-(Piperazin-1-ylcarbonyl)phenol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-(piperazin-1-ylcarbonyl)phenol scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, exploring the synthesis, multifaceted therapeutic applications, and mechanistic underpinnings of this versatile chemical class. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and visualize complex biological pathways to empower the rational design of next-generation therapeutics based on this promising core.

The 4-(Piperazin-1-ylcarbonyl)phenol Core: A Privileged Scaffold in Drug Design

The 4-(piperazin-1-ylcarbonyl)phenol moiety combines several key pharmacophoric features that contribute to its diverse biological activities. The piperazine ring, a common motif in many approved drugs, often enhances pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1] The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, while the amide linkage provides a synthetically tractable point for diversification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological activity.[1] The N-arylpiperazine component, in particular, serves as a versatile synthon for developing novel bioactive molecules with applications in oncology, central nervous system disorders, and infectious diseases.[1]

Synthetic Strategies: Assembling the Core and its Analogs

The synthesis of 4-(piperazin-1-ylcarbonyl)phenol derivatives is primarily achieved through standard amide bond formation reactions. The general approach involves the coupling of a substituted benzoic acid with 1-(4-hydroxyphenyl)piperazine.

General Amide Coupling Protocol

A widely applicable method for synthesizing the target scaffold involves the use of common coupling reagents to facilitate the formation of the amide bond between a carboxylic acid and the piperazine nitrogen.

Experimental Protocol: Amide Coupling using EDC and HOBt

-

Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the desired substituted benzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Coupling Reagent: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30-60 minutes to form the active ester intermediate.

-

Addition of the Amine: To the reaction mixture, add a solution of 1-(4-hydroxyphenyl)piperazine (1.0 eq) in the same anhydrous solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 4-(piperazin-1-ylcarbonyl)phenol derivative.

Caption: General workflow for the synthesis of 4-(piperazin-1-ylcarbonyl)phenol derivatives via amide coupling.

One-Pot Synthesis Strategies

For increased efficiency, one-pot synthetic methodologies can be employed. These approaches streamline the process by combining multiple reaction steps in a single vessel, reducing purification steps and improving overall yield. For instance, a one-pot synthesis could involve the in-situ formation of a carbamoyl chloride from an amine, which then reacts with a phenol to form the carbamate. While not a direct synthesis of the target amide, this principle can be adapted. A more direct one-pot approach for the target scaffold would involve the simultaneous activation of the carboxylic acid and reaction with the piperazine derivative under optimized conditions.

Therapeutic Applications: A Multi-Target Landscape

Derivatives of the 4-(piperazin-1-ylcarbonyl)phenol scaffold have demonstrated promising activity across a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

The piperazine moiety is a constituent of numerous FDA-approved anticancer drugs, and derivatives of the 4-(piperazin-1-ylcarbonyl)phenol core have shown significant potential in this area.[1]

The anticancer effects of these derivatives are often attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival. A primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 4-(piperazin-1-ylcarbonyl)phenol derivatives.

By binding to the ATP-binding site of these kinases, the derivatives block downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation and survival. Inhibition of VEGFR-2 specifically curtails angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the activation of the p53 tumor suppressor pathway.[2]

The cytotoxic potential of these compounds is typically evaluated using in vitro cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MCF7 (Breast) | 0.31 - 120.52 | [3][4] |

| 4-Piperazinyl-quinoline-isatin hybrids | MDA-MB-468 (Breast) | 10.34 - 66.78 | [5] |

| Thiouracil amide piperazine derivatives | MCF7 (Breast) | 18.23 - 100 | [3] |

| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 4T1 (Breast) | 149.7 | [6] |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (4q) | MCF-7 (Breast) | 6.502 | [7] |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (4q) | PC3 (Prostate) | 11.751 | [7] |

Table 1: Representative In Vitro Anticancer Activity of Piperazine Derivatives.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Step-by-step workflow of the MTT cell viability assay.

Promising candidates from in vitro studies are often advanced to in vivo efficacy testing using animal models, such as mouse xenograft models where human tumor cells are implanted into immunocompromised mice.

Experimental Protocol: In Vivo Xenograft Study

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[8]

The antimicrobial mechanism of piperazine derivatives is multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. The positively charged piperazine moiety can interact electrostatically with the negatively charged components of the microbial cell wall, leading to membrane depolarization, leakage of intracellular contents, and ultimately cell death.[9][10]

The in vitro potency of antimicrobial compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 2-[4-(substituted piperazinylcarbonyl)phenyl]-1H-benzimidazole | Staphylococcus aureus (MRSA) | 6.25 | [11] |

| 2-[4-(substituted piperazinylcarbonyl)phenyl]-1H-benzimidazole | Antifungal activity | 3.12 | [11] |

| 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl fluoroquinolone | Ciprofloxacin-resistant P. aeruginosa | 16 | [12] |

| Sparfloxacin and Gatifloxacin piperazine derivatives | Gram-positive bacteria | 1-5 | [13] |

Table 2: Representative In Vitro Antimicrobial Activity of Piperazine Derivatives.

Neuroprotective Applications in Neurodegenerative Diseases

The 4-(piperazin-1-ylcarbonyl)phenol scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease.

The pathology of Alzheimer's disease is complex, involving the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic loss and neuronal death.[10][14] Piperazine derivatives have been shown to target multiple aspects of this pathology.

Some derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in regulating dendritic spine stability and memory formation.[13][15] Activation of TRPC6 can protect synapses from the toxic effects of Aβ.[13]

Caption: Proposed mechanism of neuroprotection by TRPC6 agonist 4-(piperazin-1-ylcarbonyl)phenol derivatives in Alzheimer's disease.

Other derivatives have been shown to directly inhibit the aggregation of Aβ peptides and disaggregate pre-formed fibrils, thus reducing the plaque burden.[14][16] Additionally, some compounds exhibit neuroprotective effects by mitigating glutamate-induced neurotoxicity, a downstream consequence of Aβ hyperactivity.[17]

Structure-Activity Relationships (SAR) and Future Directions

The extensive research on piperazine derivatives has provided valuable insights into their structure-activity relationships (SAR), guiding the rational design of more potent and selective compounds.

-

Anticancer Activity: For kinase inhibitors, the nature of the substituent on the terminal phenyl ring of the benzoyl moiety is critical for binding to the ATP pocket. Electron-withdrawing groups on this ring can enhance activity.[3][18]

-

Antimicrobial Activity: The incorporation of electron-withdrawing groups such as halogens (Cl, Br) or a nitro group (NO2) on the aromatic ring has been shown to enhance antibacterial activity.[3]

-

Neuroprotective Activity: For TRPC6 agonists, specific substitutions on the piperazine and phenol rings are crucial for maintaining potency and selectivity.

The versatility of the 4-(piperazin-1-ylcarbonyl)phenol scaffold, coupled with a growing understanding of its SAR, provides a fertile ground for future drug discovery efforts. The development of more selective kinase inhibitors, novel antimicrobial agents that circumvent existing resistance mechanisms, and multi-target-directed ligands for complex diseases like Alzheimer's represents exciting avenues for further research.

Pharmacokinetics and Toxicity

A comprehensive understanding of the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicity profiles of these derivatives is crucial for their development as therapeutic agents. In silico tools are increasingly used to predict these properties early in the drug discovery process.[6][12] Studies have shown that many N-arylpiperazine derivatives exhibit good oral bioavailability and can penetrate the blood-brain barrier, which is essential for CNS-targeted therapies. However, potential liabilities such as inhibition of cytochrome P450 enzymes and off-target toxicities must be carefully evaluated.[12]

Conclusion

The 4-(piperazin-1-ylcarbonyl)phenol scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability, coupled with its demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders, underscores its significance in medicinal chemistry. This guide has provided a comprehensive overview of the current state of research, from synthetic methodologies to detailed mechanistic insights. By leveraging this knowledge, drug discovery professionals can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Piperazine based antimicrobial polymers: a review. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

-

(PDF) Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. [Link]

-

Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. [Link]

-

Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]

-

The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. [Link]

-

piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. [Link]

-

Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. [Link]

-

Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

-

In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. [Link]

-

Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

-

(PDF) Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. [Link]

-

Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. [Link]

-

Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. [Link]

-

New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. [Link]

-

New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

-

Design and synthesis of newer potential 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. [Link]

- A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. [Link]

-

Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. [Link]

-

(PDF) Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. [Link]

-

SAR of piperazine bearing phthalazinone derivatives. [Link]

-

Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. [Link]

-

Design and synthesis of newer potential 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers. [Link]

-

Design and synthesis of 2H-[9][10]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. [Link]

-

(PDF) Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. [Link]

-

One-Pot Synthesis of O-Aryl Carbamates. [Link]

-

New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VIRTUAL TOXICITY AND DRUG LIKENESS OF NEWLY SYNTHESIZED METHYLXANTHINES WITH N1 ARYLPIPERAZINE MOIETY | CBU International Conference Proceedings [ojs.journals.cz]

- 7. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

pKa values of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride

An In-Depth Technical Guide to the pKa Values of 4-(Piperazin-1-ylcarbonyl)phenol Hydrochloride

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][2] For ionizable compounds, the pKa dictates the degree of ionization at a given pH, which in turn governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics such as solubility, membrane permeability, and target binding.[1][2][3] This guide provides a comprehensive technical overview of the theoretical principles and experimental methodologies for determining the , a molecule possessing multiple ionizable centers. This document is intended for researchers, scientists, and drug development professionals seeking to understand and accurately measure the ionization behavior of this and structurally related pharmaceutical compounds.

Introduction: The Molecular Profile and Significance of pKa

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is a multi-functional molecule featuring three distinct ionizable groups: a phenolic hydroxyl group and two nitrogen atoms within a piperazine ring. The hydrochloride salt form indicates that at least one of the basic piperazine nitrogens is protonated in the solid state.

Understanding the specific pKa value for each of these groups is not merely an academic exercise; it is a cornerstone of rational drug design.[4] These values allow scientists to predict:

-

Solubility: The ionization state dramatically affects a molecule's aqueous solubility.[5]

-

Absorption: The charge of a molecule influences its ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier.[6]

-

Target Engagement: The protonation state can be critical for interacting with amino acid residues in a protein binding site.[7]

-

Formulation Development: Knowledge of pKa is essential for designing stable and effective pharmaceutical formulations.[2]

This guide will first explore the theoretical basis for the ionization of this molecule and then detail robust experimental protocols for the precise determination of its pKa values.

Theoretical Framework: Predicting Ionization Behavior

The structure of 4-(Piperazin-1-ylcarbonyl)phenol contains three potential sites for proton exchange with an aqueous solvent. We can predict the approximate pKa for each site by considering the parent functional groups and the electronic effects of the surrounding molecular architecture.

-

The Phenolic Hydroxyl (pKa₁): The pKa of unsubstituted phenol is approximately 9.99.[8] However, the phenolic ring in the target molecule is substituted at the para position with a carbonyl group. The carbonyl is an electron-withdrawing group, which stabilizes the resulting phenoxide anion through resonance. This stabilization facilitates the loss of the proton, making the hydroxyl group more acidic. Therefore, the pKa of this phenolic group is expected to be lower than 9.99 .[9]

-

The Piperazine Nitrogens (pKa₂ and pKa₃): Unsubstituted piperazine is a diamine with two distinct pKa values, corresponding to the two protonation steps. Literature values are consistently reported around pKa₂ ≈ 9.73 and pKa₃ ≈ 5.35.[7][10][11][12]

-

N1 (Amide Nitrogen): The nitrogen atom directly attached to the carbonyl group (N1) is part of an amide linkage. Its basicity is significantly reduced because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. The pKa of this nitrogen will be very low, likely less than 2, and it is not typically considered a significant basic center under physiological conditions.

-

N4 (Tertiary Amine Nitrogen): The second nitrogen (N4) is a tertiary amine. The electron-withdrawing effect of the acyl group on N1 will decrease the electron density on N4, making it less basic than the nitrogens in unsubstituted piperazine. Therefore, the pKa values associated with the piperazine moiety are expected to be lower than 9.73 and 5.35 .

-

Based on this analysis, we anticipate measuring two primary pKa values in the physiologically relevant range of 2-12: one for the phenol and one for the tertiary amine of the piperazine ring. A third, lower pKa might be detectable for the protonated amide, but the primary focus will be on the phenol and the more basic piperazine nitrogen.

The relationship between pH, pKa, and the ratio of the ionized (conjugate base, A⁻) to the unionized (acid, HA) forms of the molecule is described by the Henderson-Hasselbalch equation .[13][14][15]

pH = pKa + log([A⁻]/[HA])[14]

This equation is the mathematical foundation for interpreting data from the experimental methods described below.[16] When the concentrations of the acidic and basic forms are equal ([A⁻] = [HA]), the logarithmic term becomes zero, and the pH is equal to the pKa.[15] This principle is key to identifying the pKa from experimental data.

Caption: Ionization equilibria for a triprotic system.

Experimental Determination of pKa Values

No single method is universally superior; the choice depends on factors like compound solubility, purity, sample availability, and the required throughput. We present three robust, commonly employed techniques.

Potentiometric Titration

This is a classic, highly reliable method for pKa determination.[5][17] It involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally.[4] A plot of pH versus the volume of titrant added produces a titration curve, and the pKa is the pH at the half-equivalence point.[18]

Causality Behind the Protocol:

-

High Purity Water & Calibrated Meter: The accuracy of the result is directly dependent on the accuracy of the pH measurement. Degassed, deionized water prevents interference from dissolved CO₂, and a 3-point calibration ensures the pH meter's linearity across the measurement range.

-

Constant Ionic Strength: The Henderson-Hasselbalch equation is formally defined in terms of activities, not concentrations. By adding an inert salt like KCl to maintain a constant ionic strength (e.g., 0.15 M), the activity coefficients of the ions remain relatively constant, allowing the measured pH to be a valid approximation of the pKa.[18]

-

Nitrogen Purge: Atmospheric carbon dioxide can dissolve in basic solutions to form carbonic acid, which would be titrated along with the analyte, leading to inaccurate results. Purging with an inert gas like nitrogen removes dissolved CO₂.[4]

-

Co-solvent: For compounds with low aqueous solubility, a water-miscible organic co-solvent (like methanol) can be used to ensure the analyte remains dissolved throughout the titration.[19] It is crucial to report the co-solvent percentage, as it can alter the pKa value relative to a purely aqueous system.

Step-by-Step Protocol:

-

Preparation: Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl. Standardize these titrants against a primary standard (e.g., KHP for NaOH). Prepare a 0.15 M KCl solution for maintaining ionic strength.

-

pH Meter Calibration: Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).[18]

-

Sample Preparation: Accurately weigh and dissolve the 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride in a solution of 0.15 M KCl to achieve a final concentration of approximately 1-10 mM. If solubility is an issue, a known percentage of methanol can be added.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Begin stirring with a magnetic stir bar. Insert the calibrated pH electrode and a burette tip filled with the standardized titrant.

-

Inert Atmosphere: Purge the solution and the headspace with nitrogen for 10-15 minutes before starting and maintain a gentle stream of nitrogen over the solution during the titration.[4]

-

Titration: Since the starting material is a hydrochloride salt, it will be titrated with standardized NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve), which is the half-equivalence point.[18] This can also be determined precisely from the inflection point of the first derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore whose absorbance spectrum changes upon ionization.[6] The phenolic group in 4-(Piperazin-1-ylcarbonyl)phenol is an excellent chromophore for this technique. The method involves measuring the absorbance of the compound in a series of buffers across a wide pH range.

Causality Behind the Protocol:

-

Chromophore Requirement: The electronic structure of the protonated (phenol) and deprotonated (phenoxide) forms must be different enough to cause a measurable shift in the UV-Vis spectrum. The extended conjugation in the phenoxide ion typically results in a significant spectral change.

-

Buffer Series: A series of buffers with known pH values is used to control the ionization state of the analyte. Using buffers of constant ionic strength is crucial to minimize matrix effects on the spectra.[6]

-

Data Plotting: Plotting absorbance at a chosen wavelength versus pH generates a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, which, according to the Henderson-Hasselbalch equation, is the pKa.[5][20]

Step-by-Step Protocol:

-

Wavelength Selection: Prepare two solutions of the compound at a concentration of ~50 µM: one in a strongly acidic buffer (e.g., pH 2) where the molecule is fully protonated, and one in a strongly basic buffer (e.g., pH 12) where it is fully deprotonated. Scan the UV-Vis spectrum (e.g., 230-500 nm) for both solutions. Identify the wavelength(s) of maximum absorbance difference between the two forms.[6]

-

Buffer Preparation: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M) covering the pH range of interest (e.g., from pH 2 to 12 in 0.5 pH unit increments).

-

Sample Preparation: For each buffer, prepare a sample solution with a constant concentration of the analyte. A 96-well microplate reader can be used for high-throughput analysis.[6] A small volume of a concentrated stock solution of the compound (in DMSO or methanol) is added to each well containing the different buffers.[6]

-

Measurement: Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

-

Data Analysis: Plot the absorbance against the pH of the buffer. Fit the data to a sigmoidal dose-response equation. The inflection point of the resulting curve is the pKa value.[21]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Capillary Electrophoresis (CE)

CE is a powerful, automated technique that separates molecules based on their electrophoretic mobility in an electric field.[22] Since mobility is dependent on the charge-to-size ratio, the effective mobility of an ionizable compound changes with pH. By measuring the mobility across a range of pH values, a pKa can be determined.

Causality Behind the Protocol:

-

Charge-Dependent Mobility: A neutral molecule has zero electrophoretic mobility. As the pH changes and the molecule becomes ionized, it acquires a charge and will move in the electric field. The effective mobility is a weighted average of the mobilities of the ionized and neutral species.

-

High Throughput & Low Sample Use: CE requires only nanoliter volumes of sample per run, making it ideal for early-stage drug discovery where compound availability may be limited.[3][22] Its automated nature allows for high-throughput screening.[23][24]

-

Impurity Tolerance: Because CE is a separation technique, the analyte of interest can often be resolved from impurities, meaning highly pure samples are not strictly required.[22]

General Procedure:

-

Method Development: An appropriate background electrolyte (buffer) system is chosen. The electrophoretic mobility of the analyte is measured in a series of buffers with different, precisely known pH values.

-